molecular formula C3H7NO2 B12407445 Heptadeuteroalanine

Heptadeuteroalanine

Cat. No.: B12407445
M. Wt: 96.14 g/mol
InChI Key: QNAYBMKLOCPYGJ-UQEXSWPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Alanine-d7: is a deuterated form of D-Alanine, where all seven hydrogen atoms are replaced by deuterium. This isotopologue is used in various scientific research applications due to its unique properties, such as its stability and ability to be traced in metabolic studies. D-Alanine itself is an unusual amino acid found in both invertebrates and vertebrates, playing significant roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Alanine-d7 can be synthesized through biocatalytic deracemization. This method involves the use of alanine dehydrogenase and ω-transaminase to convert racemic mixtures of alanine into the D-enantiomer. The reaction conditions typically include the presence of isopropylamine and NAD+ .

Industrial Production Methods: Industrial production of D-Alanine-d7 often involves microbial fermentation using recombinant Escherichia coli strains. These strains are engineered to express genes encoding alanine dehydrogenase, alanine racemase, and glucose dehydrogenase. The optimized conditions for this process include a pH of 10.1, 200 mM D-glucose, 200 mM sodium pyruvate, and 200 mM ammonium chloride .

Chemical Reactions Analysis

Types of Reactions: D-Alanine-d7 undergoes various chemical reactions, including racemization, where L-Alanine is converted to D-Alanine. This reaction is catalyzed by alanine racemase .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is D-Alanine-d7 itself, which can be further utilized in various applications.

Mechanism of Action

D-Alanine-d7 exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes such as alanine racemase and alanine dehydrogenase, facilitating the conversion of L-Alanine to D-Alanine. This conversion is crucial for the synthesis of peptidoglycan in bacterial cell walls .

Comparison with Similar Compounds

Uniqueness: D-Alanine-d7 is unique due to its deuterated form, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required .

Properties

Molecular Formula

C3H7NO2

Molecular Weight

96.14 g/mol

IUPAC Name

deuterio 2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D/hD3

InChI Key

QNAYBMKLOCPYGJ-UQEXSWPGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)O[2H])N([2H])[2H]

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

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